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molecular formula C24H29N B8368381 2-(2,2-Diphenyl-4-pentenyl)quinuclidine CAS No. 68676-98-2

2-(2,2-Diphenyl-4-pentenyl)quinuclidine

Cat. No. B8368381
M. Wt: 331.5 g/mol
InChI Key: FSHIOOFVIRXGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125531

Procedure details

To a solution of 2.91 parts of 2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane in 40 parts by volume of cyclohexane are added under a nitrogen atmosphere 4.6 parts by volume of a 2.5 M solution of butyl lithium in hexane and 1.5 parts by volume of N,N,N'N'-tetramethylethylenediamine. The mixture is heated to reflux, with stirring, for 12/3 hour and then cooled to room temperature. 1.45 Parts of 3-bromopropene is then added during a 5-second period. Stirring is continued for about 6 minutes during which time the internal temperature reaches a maximum of 43° C. and then subsides. The resulting yellow mixture is washed with seven portions of water and then extracted with dilute hydrochloride acid. The acidic, aqueous extract is washed with ethyl ether and then basefied with aqueous sodium hydroxide resulting in the liberation of an oil. This oil is then extracted with ethyl ether. The ethereal extract is dried over anhydrous sodium sulfate and stripped in vacuo to give a light brown oil. This oil is crystallized from methanol and water to afford as a white solid, 2-(2,2-diphenyl-4-pentenyl)-1-azabicyclo[2.2.2]octane melting at about 95.5°-98° C. This compound is represented by the following structural formula: ##STR7##
Name
2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N'N'-tetramethylethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:23]1[CH2:28]CCC[CH2:24]1.C([Li])CCC.BrCC=C>CCCCCC>[C:17]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:28][CH:23]=[CH2:24])[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)C2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
N,N,N'N'-tetramethylethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 12/3 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for about 6 minutes during which time
Duration
6 min
CUSTOM
Type
CUSTOM
Details
a maximum of 43° C.
WASH
Type
WASH
Details
The resulting yellow mixture is washed with seven portions of water
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute hydrochloride acid
EXTRACTION
Type
EXTRACTION
Details
The acidic, aqueous extract
WASH
Type
WASH
Details
is washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
This oil is then extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a light brown oil
CUSTOM
Type
CUSTOM
Details
This oil is crystallized from methanol and water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)(CC=C)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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